molecular formula C15H15N3O2S B2591965 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol CAS No. 459804-26-3

2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol

Cat. No.: B2591965
CAS No.: 459804-26-3
M. Wt: 301.36
InChI Key: KIZGKLVEHPMIQK-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol is a heterocyclic compound featuring a pyrimidinol core linked to a 3,4-dihydroquinoline moiety via a thioether and ketone-functionalized ethylene bridge. This structure confers unique physicochemical properties, including moderate polarity due to the pyrimidinol hydroxyl group and the planar aromatic quinoline system.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-13-7-8-16-15(17-13)21-10-14(20)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGKLVEHPMIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the pyrimidine ring can inhibit enzymes involved in nucleotide synthesis. These interactions can lead to the compound’s observed biological effects, such as anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Quinoline Substitution: The 6-chloro derivative in the opioid study demonstrates enhanced receptor selectivity compared to the non-halogenated parent compound, suggesting halogenation improves target engagement.
  • Substituent Effects : Bulky groups (e.g., 4-methylphenyl in ) correlate with reduced solubility but improved enzyme inhibition profiles in kinase-targeting analogs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Pyrimidinol) 6-Chloro Pyrimidinedione Thieno-Pyrimidinone Chromeno-Pyrimidine
Molecular Weight (g/mol) ~357.4 (estimated) 484.9 517.6 509.6
LogP (Predicted) 2.1 3.8 4.2 4.5
Aqueous Solubility (µg/mL) ~50 (moderate) <10 (low) <5 (very low) <1 (insoluble)
Thermal Stability Stable up to 150°C Decomposes at 120°C Decomposes at 100°C Stable up to 200°C

Key Observations :

  • The pyrimidinol core in the target compound provides better solubility than its thieno- or chromeno-fused analogs, favoring oral bioavailability.
  • Halogenation (e.g., 6-chloro) and fused-ring systems increase LogP, aligning with CNS-targeting applications but requiring formulation optimization.

Biological Activity

The compound 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol is a hybrid molecule that combines features of the 3,4-dihydroquinolinyl and pyrimidinol pharmacophores. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and opioid receptor modulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is C14H14N2O2SC_{14}H_{14}N_2O_2S with a molecular weight of approximately 286.34 g/mol. The structural characteristics include a pyrimidine ring and a quinoline moiety which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₂S
Molecular Weight286.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Neuroprotective Effects

Recent studies have indicated that derivatives of 3,4-dihydroquinolinone , similar to the compound in focus, exhibit significant neuroprotective properties. A study evaluated a series of hybrid compounds for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease treatment. One promising derivative showed an IC₅₀ of 0.28 µM for AChE inhibition and 0.91 µM for MAO-A inhibition, indicating potent activity against neurodegenerative processes .

Opioid Receptor Modulation

The compound has also been studied for its interaction with opioid receptors. Research demonstrated that certain analogs of this compound activate the μ-opioid receptor (MOR) in an antagonist-dependent manner. In high-throughput screening assays, these compounds showed selective activation profiles that could lead to safer analgesic options compared to traditional opioids like morphine .

Case Studies

  • Neurodegenerative Disease Models
    • In vitro studies using PC12 cells indicated that compounds similar to This compound were non-toxic at concentrations below 12.5 µM. These compounds were able to penetrate the blood-brain barrier (BBB), suggesting their potential as effective treatments for Alzheimer’s disease .
  • Opioid Analgesia
    • A study focused on the structure-activity relationship (SAR) of various derivatives found that certain modifications enhanced MOR activation without affecting the efficacy of established opioid agonists. This suggests a potential pathway for developing new analgesics with reduced side effects .

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